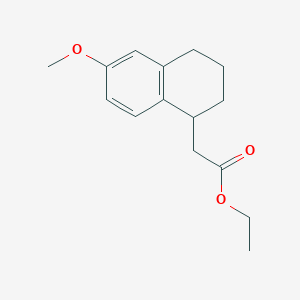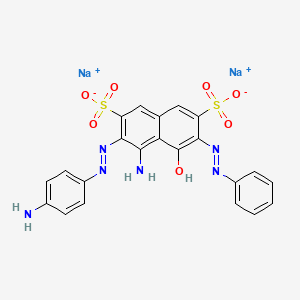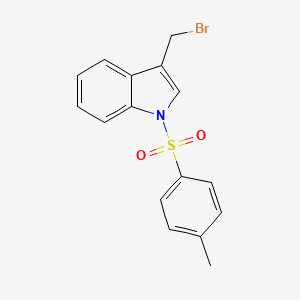
BFCAs-1
Overview
Description
Bifunctional chelating agents, such as BFCAs-1, are molecules that contain two distinct moieties: a strong metal chelating unit and a reactive functional group. These agents are designed to form stable covalent bonds with various reactive molecules, such as amines, thiols, and alcohols, while the chelating moiety coordinates a metal ion . This compound is widely used in chemistry, biology, and medicine, particularly in diagnostic imaging techniques like MRI, SPECT, and PET .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bifunctional chelating agents are generally prepared through multi-step syntheses, often involving protection-deprotection strategies due to the large number of functional groups involved . Hydrolytic enzymes, with their unique chemoselectivity, have been employed to prepare BFCAs-1 based on well-known ligand platforms . The synthesis typically involves the following steps:
Formation of the chelating unit: This step involves the synthesis of a polyamino polycarboxylic structure.
Introduction of the reactive functional group: This step involves the addition of a functional group that can react with amines, thiols, or alcohols.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BFCAs-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal ion.
Reduction: Reduction reactions can convert the metal ion to a lower oxidation state.
Substitution: The reactive functional group can undergo substitution reactions with amines, thiols, or alcohols to form stable covalent bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include:
Metal complexes: Formed by the coordination of the chelating moiety with metal ions.
Covalent adducts: Formed by the reaction of the functional group with reactive molecules.
Scientific Research Applications
BFCAs-1 has a broad range of scientific research applications, including:
Mechanism of Action
The mechanism of action of BFCAs-1 involves the coordination of the chelating moiety with a metal ion to form a stable complex. The reactive functional group then forms a covalent bond with a target molecule, such as an antibody or peptide . This dual functionality allows this compound to label molecules of interest with metal ions, facilitating their detection and analysis in various applications .
Comparison with Similar Compounds
BFCAs-1 is unique compared to other similar compounds due to its polyamino polycarboxylic structure, which provides high stability and efficiency in metal ion chelation . Similar compounds include:
EDTA-based chelators: Ethylenediaminetetraacetic acid (EDTA) is a classic chelator used in various applications.
DTPA-based chelators: Diethylenetriaminepentaacetic acid (DTPA) is another widely used chelator.
DOTA-based chelators: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is known for its high stability and is used in medical imaging.
This compound stands out due to its ability to form stable covalent bonds with a wide range of reactive molecules, making it highly versatile and effective in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNJWTYDHZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585531-74-4 | |
| Record name | Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3273264.png)






